2-Amino-1-(4-methylphenyl)ethanol
Overview
Description
2-Amino-1-(4-methylphenyl)ethanol is an organic compound with the molecular formula C9H13NO. It is a light yellow solid that is slightly soluble in DMSO and methanol . This compound is a type of α-substituted phenylethanolamine and is known for its ability to bind reversibly to octopaminergic receptors .
Mechanism of Action
Target of Action
2-Amino-1-(4-methylphenyl)ethanol is a type of α-substituted phenylethanolamine . It is known to bind reversibly to the octopaminergic receptor . Octopamine receptors are a type of G protein-coupled receptors that are involved in various physiological processes in invertebrates .
Mode of Action
This binding could potentially alter the receptor’s conformation, leading to a cascade of intracellular events .
Biochemical Pathways
Octopamine is known to regulate a variety of physiological processes, including locomotion, feeding, learning, and memory .
Pharmacokinetics
Its physical properties, such as its melting point (67-68°c) and predicted boiling point (~3009°C at 760 mmHg), suggest that it is a solid at room temperature and has a relatively high boiling point . It is slightly soluble in DMSO and methanol , which could potentially affect its bioavailability.
Result of Action
Given its interaction with the octopaminergic receptor, it may influence cellular processes regulated by octopamine, potentially leading to changes in physiological processes such as locomotion, feeding, learning, and memory .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and interaction with its target receptor .
Biochemical Analysis
Biochemical Properties
The compound is an α-substituted phenylethanolamine that binds reversibly to the octopaminergic receptor
Cellular Effects
Given its interaction with the octopaminergic receptor , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to bind reversibly to the octopaminergic receptor , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is stored at room temperature , suggesting it has a reasonable degree of stability.
Metabolic Pathways
Given its interaction with the octopaminergic receptor , it may be involved in metabolic pathways related to this receptor.
Transport and Distribution
Given its interaction with the octopaminergic receptor , it may be transported to sites where this receptor is present.
Subcellular Localization
Given its interaction with the octopaminergic receptor , it may be localized to areas of the cell where this receptor is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-(4-methylphenyl)ethanol can be synthesized from benzenemethanol, α-(azidomethyl)-4-methyl . The synthesis involves the reduction of the azide group to an amine group, followed by the formation of the ethanolamine structure . The reaction conditions typically involve the use of palladium on activated carbon as a catalyst and hydrogen in methanol at 30°C under 7500.75 Torr for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are more complex and involve multiple steps. One common method includes the reaction of 4-methyl ether with sodium hydroxide to generate 4-methyl phenol, which is then further processed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methylphenyl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reduction reactions typically involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
2-Amino-1-(4-methylphenyl)ethanol has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s ability to bind to octopaminergic receptors makes it useful in studying neurotransmitter functions.
Medicine: It is often used as an intermediate for the synthesis of verapamil, a calcium channel blocker.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
2-Amino-1-(4-methylphenyl)ethanol can be compared to other similar compounds such as ethanolamine, 2-aminoethanol, and 2-amino-4-methylphenol .
Ethanolamine (2-aminoethanol): This compound is a bifunctional molecule containing both a primary amine and a primary alcohol.
2-Amino-4-methylphenol: This compound is used in the synthesis of various functionalized derivatives and has applications in the chemical industry.
The uniqueness of this compound lies in its specific binding affinity to octopaminergic receptors, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-amino-1-(4-methylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBXVBYRGVHEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393261, DTXSID90903137 | |
Record name | 2-amino-1-(4-methylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3734 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53360-85-3 | |
Record name | α-(Aminomethyl)-4-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53360-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-1-(4-methylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(4-methylphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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